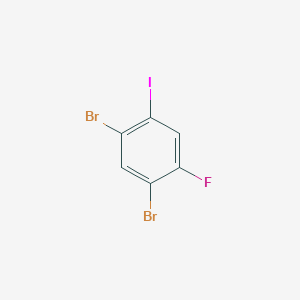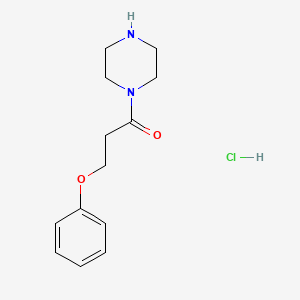![molecular formula C9H13FN2OS B1418109 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 478064-58-3](/img/structure/B1418109.png)
6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone
Overview
Description
6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone is a chemical compound with the molecular formula C9H13FN2OS . It is listed in various chemical databases, indicating its relevance in the field of chemistry .
Chemical Reactions Analysis
Specific information on the chemical reactions involving 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone was not found in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone has several physical and chemical properties that can be found in various chemical databases . These include its molecular formula (C9H13FN2OS), structure, and potentially its melting point, boiling point, and density .Scientific Research Applications
Synthesis and Derivative Formation
- 6-Ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone and its derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, and more. The compound has been utilized in the synthesis of various heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, demonstrating its versatility in chemical synthesis and potential in drug development (Bassyouni & Fathalla, 2013).
Biological Activity
- The compound has been investigated for its antimicrobial properties. For instance, derivatives like 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one showed activity against S. aureus and other microbes, suggesting its potential in the development of new antimicrobial agents (Attia et al., 2014).
Antiviral and Anticancer Properties
- Synthesized derivatives of pyrimidinone, including those similar to 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone, have shown significant antiviral activities, particularly against Rubella, and have been evaluated for their potential in HIV-1 Reverse Transcriptase inhibition (Saladino et al., 2002). Additionally, certain derivatives have demonstrated cytotoxic activities, potentially useful in cancer treatment (Stolarczyk et al., 2018).
Chemical Synthesis and Structural Analysis
- The compound is pivotal in the synthesis of various heterocyclic derivatives, which are then characterized by different spectroscopic and analytical techniques. This highlights its role in advancing chemical research and understanding molecular structures (Craciun et al., 1998).
Antifolate Research
- In the realm of antifolate research, derivatives of pyrimidinone have been designed as potential inhibitors of dihydrofolate reductase (DHFR), a key target in cancer therapy. These studies underscore the compound's relevance in developing new antitumor agents (Gangjee et al., 2007).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone are not specified in the search results. It is always important to handle chemical compounds with care and to refer to Material Safety Data Sheets (MSDS) or similar resources for detailed safety information .
Future Directions
properties
IUPAC Name |
4-ethyl-2-(3-fluoropropylsulfanyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2OS/c1-2-7-6-8(13)12-9(11-7)14-5-3-4-10/h6H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPDCAUHOMCFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)






![1-Oxaspiro[4.4]nonan-3-amine](/img/structure/B1418046.png)

